molecular formula C8H6F3NO3S B2386419 4-(Trifluoromethylsulfonimidoyl)benzoic acid CAS No. 2385452-08-2

4-(Trifluoromethylsulfonimidoyl)benzoic acid

Cat. No.: B2386419
CAS No.: 2385452-08-2
M. Wt: 253.2
InChI Key: NQPUYKKEPGSDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethylsulfonimidoyl)benzoic acid is a chemical compound with the molecular formula C8H5F3NO4S. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which allows for diverse applications, including drug synthesis, material science, and catalysis.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may interact with targets involved in fungal growth and proliferation.

Mode of Action

Its derivatives, salicylanilide esters, have shown antifungal activity . The compound’s interaction with its targets could potentially lead to changes in the cellular processes of the fungi, inhibiting their growth and proliferation .

Biochemical Pathways

It’s known that the compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . This suggests that the compound may affect pathways related to fungal growth and proliferation.

Result of Action

It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may inhibit fungal growth and proliferation at the molecular and cellular levels.

Preparation Methods

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

4-(Trifluoromethylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethylsulfonimidoyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethylsulfonimidoyl)benzoic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:

    Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.

    Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

4-(Trifluoromethylsulfonimidoyl)benzoic acid can be compared with other similar compounds, such as 4-(Trifluoromethyl)benzoic acid . While both compounds contain a trifluoromethyl group, the presence of the sulfonimidoyl group in this compound provides additional reactivity and functional versatility. This makes it unique and suitable for a broader range of applications in scientific research and industrial processes.

Similar compounds include:

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzaldehyde

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-(trifluoromethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUYKKEPGSDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.